In-Depth Physicochemical Profiling of 2-Ethoxycarbonyl-6-isopropylphenol: Structural Dynamics and Analytical Workflows
In-Depth Physicochemical Profiling of 2-Ethoxycarbonyl-6-isopropylphenol: Structural Dynamics and Analytical Workflows
Executive Summary
In the landscape of specialty chemicals and pharmaceutical intermediates, 2-Ethoxycarbonyl-6-isopropylphenol (systematically known as ethyl 2-hydroxy-3-isopropylbenzoate) stands out due to its highly constrained molecular geometry. The juxtaposition of a hydrogen-bond donating hydroxyl group, a hydrogen-bond accepting ester group, and a sterically demanding isopropyl group creates a unique microenvironment. As a Senior Application Scientist, understanding the physicochemical behavior of this compound requires looking beyond standard predictive models. This guide deconstructs the structural causality behind its properties and provides field-proven, self-validating analytical protocols for its characterization.
Structural Chemistry & Molecular Properties
The defining feature of 2-Ethoxycarbonyl-6-isopropylphenol is its contiguous 1,2,3-substitution pattern on the benzene ring. The phenolic hydroxyl group is flanked by an ethoxycarbonyl group at the 2-position and an isopropyl group at the 6-position.
This specific architecture induces a phenomenon known as steric compression . The bulky isopropyl group restricts the rotational freedom of the hydroxyl group, forcing the O-H bond to orient directly toward the ester carbonyl. This forced proximity significantly strengthens the Intramolecular Hydrogen Bond (IMHB), locking the molecule into a highly stable, planar pseudo-six-membered ring.
Quantitative Physicochemical Summary
The following table summarizes the core quantitative data for the compound, verified against structural databases .
| Property | Value / Descriptor | Impact on Behavior |
| Chemical Name | 2-Ethoxycarbonyl-6-isopropylphenol | - |
| CAS Registry Number | 1195785-50-2 | - |
| Molecular Formula | C₁₂H₁₆O₃ | - |
| Molecular Weight | 208.25 g/mol | Standard for small-molecule intermediates |
| Substitution Pattern | 1,2,3-contiguous (ortho, ortho') | Induces severe steric compression |
| H-Bond Donors | 1 (Highly shielded) | Suppresses intermolecular interactions |
| H-Bond Acceptors | 3 | Participates in IMHB |
| Predicted LogP | ~4.0 - 4.5 | High lipophilicity due to masked polar groups |
Electronic & Thermodynamic Profiling
The physicochemical behavior of this compound is entirely dictated by the interplay between steric bulk and electronic stabilization. As demonstrated in quantum mechanical analyses of structurally analogous salicylates, the IMHB forms a robust 4-electron 3-centered bonding interaction .
-
Lipophilicity (LogP): The IMHB effectively "masks" the polar hydroxyl and carbonyl groups from the surrounding aqueous solvent. Coupled with the hydrophobic mass of the ethyl and isopropyl groups, the apparent lipophilicity is significantly higher than what would be predicted for an unassociated isomer.
-
Volatility and Boiling Point: Because the sole hydrogen bond donor is internally satisfied, intermolecular hydrogen bonding is severely restricted. This leads to a lower boiling point and higher volatility than expected for a molecule of its molecular weight.
-
Acid-Base Chemistry (pKa): The electron-withdrawing nature of the ester group normally increases the acidity of the phenol. However, the IMHB stabilizes the neutral, protonated form. Breaking this bond to form the phenoxide anion requires overcoming this stabilization energy, slightly elevating the pKa compared to non-H-bonded analogs.
Fig 1. Logical relationship between molecular structure, steric hindrance, and physical properties.
Analytical Characterization Protocols
To ensure scientific integrity, every analytical workflow must be a self-validating system. Do not merely collect data; design the experiment to prove the mechanism.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: ¹H NMR is highly sensitive to hydrogen bonding. The electron density around the phenolic proton is pulled toward the carbonyl oxygen, deshielding the nucleus.
-
Methodology:
-
Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Choice rationale: CDCl₃ is a non-competing, non-polar solvent that preserves the IMHB.
-
Acquire the ¹H spectrum at 400 MHz or higher.
-
Data Interpretation: The phenolic -OH proton will appear highly deshielded, typically far downfield (δ 10.5 - 11.5 ppm), distinguishing it from non-bonded phenols (δ 4 - 7 ppm).
-
-
Self-Validation Step: Spike the NMR tube with 10 µL of Deuterium Oxide (D₂O) and shake vigorously. Re-acquire the spectrum. The disappearance of the >10 ppm peak via deuterium exchange validates that the signal is indeed the exchangeable phenolic proton and not a highly deshielded aromatic proton.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality: The stretching frequency of the C=O bond is a direct readout of its bond order. Acting as a hydrogen bond acceptor weakens the C=O double bond character, lowering its force constant.
-
Methodology:
-
Prepare the sample using Attenuated Total Reflectance (ATR). Choice rationale: ATR avoids the matrix effects and moisture absorption inherent to KBr pellets, which can disrupt weak intramolecular interactions.
-
Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Interpretation: The ester carbonyl (C=O) stretch, typically found around 1710-1735 cm⁻¹ for aliphatic esters, will be shifted to lower frequencies (approximately 1650-1670 cm⁻¹).
-
-
Self-Validation Step: Run a parallel spectrum of a non-hydrogen-bonded analog (e.g., ethyl benzoate). The distinct shift to lower wavenumbers in your sample definitively proves the presence of the IMHB.
Protocol 3: HPLC-UV Analysis for Lipophilicity Estimation
-
Causality: Chromatographic retention on a reverse-phase column directly correlates with the molecule's hydrophobic surface area.
-
Methodology:
-
Stationary Phase: C18 reverse-phase column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 210 nm and 254 nm.
-
-
Self-Validation Step: Inject a standard mixture of reference compounds with known LogP values (e.g., toluene, naphthalene). Create a calibration curve of the capacity factor ( k′ ) versus LogP to empirically validate the high predicted lipophilicity of the sample.
Fig 2. Step-by-step experimental workflow for physicochemical characterization and validation.
